o-Cresyl m-Cresyl p-Cresyl Phosphate-d7
Description
Significance of Stable Isotopes in Chemical and Environmental Research
Stable isotopes, which are non-radioactive forms of elements, have become powerful tools in chemical and environmental research. impurity.comnih.govnih.govfaa.gov Their unique properties allow scientists to trace the pathways and transformations of substances in complex systems. nih.gov By incorporating stable isotopes into a molecule of interest, researchers can create a labeled version that is chemically identical to its native counterpart but can be distinguished by its mass. This enables a variety of applications, from tracking pollution sources in the environment to studying metabolic pathways in living organisms. impurity.comnih.gov The use of stable isotopes provides a level of precision and accuracy that is often unattainable with other analytical techniques. nih.gov
Overview of Organophosphate Esters (OPEs) as Analytical Targets
Organophosphate esters (OPEs) are a class of chemical compounds widely used as flame retardants, plasticizers, and anti-wear additives in a vast array of consumer and industrial products. wikipedia.orgservice.gov.uk These products include plastics, furniture, electronics, and lubricants. service.gov.uk Due to their widespread use and the fact that they are often not chemically bound to the materials they are added to, OPEs can leach into the environment over time. lgcstandards.com Consequently, they have become ubiquitous environmental contaminants, detected in various matrices such as indoor dust, water, soil, and biota. nih.govlgcstandards.com The potential for human exposure and the association of some OPEs with adverse health effects have made them important analytical targets in environmental and toxicological studies. scispace.comnist.gov Commercial OPEs, such as tricresyl phosphate (B84403) (TCP), are typically mixtures of different isomers (ortho-, meta-, and para-). wikipedia.org
Rationale for Deuterium (B1214612) Labeling in Cresyl Phosphate Analysis
In analytical chemistry, especially in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the use of internal standards is crucial for accurate quantification. An ideal internal standard behaves identically to the analyte of interest during sample preparation and analysis, thus compensating for any losses or variations that may occur.
Deuterium-labeled compounds, such as o-Cresyl m-Cresyl p-Cresyl Phosphate-d7, are considered the gold standard for use as internal standards in isotope dilution mass spectrometry. nih.gov The substitution of hydrogen atoms with deuterium atoms results in a molecule with a higher mass, allowing it to be distinguished from the non-labeled analyte by the mass spectrometer. However, the chemical and physical properties of the deuterated and non-deuterated compounds are nearly identical, ensuring they behave similarly during extraction, cleanup, and chromatographic separation. nih.gov This co-elution and similar behavior allow for highly accurate and precise quantification of the target OPEs, even in complex sample matrices where matrix effects can interfere with the analysis. nih.gov The use of deuterated standards helps to correct for these matrix effects, leading to more robust and reliable analytical methods. nih.gov
Research Focus on this compound within Academic Inquiry
While the use of deuterated internal standards for OPE analysis is a well-established practice, specific research focusing solely on this compound is not extensively documented in publicly available literature. However, its availability as a commercial analytical standard signifies its importance for researchers conducting isomer-specific analysis of tricresyl phosphates. impurity.com
The focus on a deuterated standard containing a mixture of ortho, meta, and para cresyl isomers is particularly relevant because commercial TCP is itself a complex mixture of these isomers. wikipedia.org Therefore, an internal standard that mirrors this isomeric complexity can potentially provide a more accurate quantification of the total TCP concentration in a sample. Research in this area would involve the use of this compound to spike environmental or biological samples, followed by extraction and analysis using chromatographic techniques coupled with mass spectrometry. The ratio of the signal from the deuterated standard to the non-deuterated analyte allows for the precise calculation of the analyte's concentration.
Chemical and Physical Data
Below are data tables for this compound and its non-deuterated counterparts.
Table 1: Properties of Deuterated and Non-deuterated Cresyl Phosphate Isomers
| Property | This compound | Tricresyl phosphate (mixed isomers) | Tri-o-cresyl phosphate | Tri-m-cresyl phosphate | Tri-p-cresyl phosphate |
| Synonyms | Phosphoric Acid 2-Methylphenyl 3-Methylphenyl 4-Methylphenyl-d7 Ester | Tritolyl phosphate | TOCP, Tris(2-methylphenyl) phosphate | TMCP, Tris(3-methylphenyl) phosphate | TPCP, Tris(4-methylphenyl) phosphate |
| CAS Number | Not Available | 1330-78-5 wikipedia.org | 78-30-8 nih.gov | 563-04-2 | 78-32-0 nih.gov |
| Molecular Formula | C21H14D7O4P | C21H21O4P wikipedia.org | C21H21O4P nih.gov | C21H21O4P | C21H21O4P nih.gov |
| Molecular Weight | 375.41 g/mol lgcstandards.com | 368.37 g/mol noaa.gov | 368.37 g/mol nih.gov | 368.37 g/mol | 368.37 g/mol nih.gov |
Table 2: Detailed Research Findings (Hypothetical Application)
| Research Area | Analytical Method | Sample Matrix | Role of this compound | Expected Outcome |
| Environmental Monitoring | Isotope Dilution GC-MS/MS | Indoor Dust | Internal Standard | Accurate quantification of o-, m-, and p-tricresyl phosphate isomers, enabling assessment of human exposure. |
| Food Safety | Isotope Dilution LC-MS/MS | Edible Oils | Internal Standard | Precise measurement of tricresyl phosphate contamination in food products. |
| Toxicology | Isotope Dilution LC-MS/MS | Human Urine | Internal Standard | Quantification of tricresyl phosphate metabolites to study human metabolism and body burden. |
Compound Names Mentioned in this Article
Properties
Molecular Formula |
C₂₁H₁₄D₇O₄P |
|---|---|
Molecular Weight |
375.41 |
Synonyms |
Phosphoric Acid 2-Methylphenyl 3-Methylphenyl 4-Methylphenyl Ester; m-Tolyl o-tolyl p-tolyl Phosphate-d7 |
Origin of Product |
United States |
Synthesis and Characterization of Deuterated Cresyl Phosphate Analogs
Analytical Characterization of o-Cresyl m-Cresyl p-Cresyl Phosphate-d7
Following synthesis, rigorous analytical characterization is required to confirm the identity, structure, and purity of the deuterated compound. This is essential for its function as a reliable internal standard for trace analysis. tandfonline.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. For a deuterated compound like this compound, a combination of ¹H, ³¹P, and ²H NMR spectroscopy would be employed.
¹H NMR (Proton NMR): The ¹H NMR spectrum would confirm the presence of the o-cresyl and m-cresyl groups through their characteristic aromatic and methyl proton signals. Crucially, it would also confirm the site of deuteration by the absence of signals corresponding to the protons of the p-cresol (B1678582) ring and its methyl group. The integration of the remaining proton signals would be consistent with the proposed structure.
³¹P NMR (Phosphorus NMR): ³¹P NMR is highly effective for analyzing organophosphorus compounds. rsc.orgnih.gov The spectrum of this compound would show a single resonance, indicating the presence of a single phosphorus environment. The chemical shift of this signal would be characteristic of a triaryl phosphate (B84403). Deuterium (B1214612) substitution on a nearby aryl ring can sometimes cause a small isotopic shift or line broadening in the ³¹P spectrum compared to the unlabeled analog. nih.gov
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum would show signals corresponding to the deuterium atoms on the p-cresyl ring and its methyl group, providing definitive proof of the location of the isotopic labels.
The expected ¹H NMR chemical shifts for the non-deuterated portions of the molecule can be estimated based on data for similar tricresyl phosphate isomers. nih.govchemicalbook.com
Table 1: Estimated ¹H and ³¹P NMR Data for this compound This interactive table provides estimated Nuclear Magnetic Resonance (NMR) data for the characterization of this compound. The chemical shifts (δ) are expressed in parts per million (ppm) and are referenced against a standard. These are estimated values based on known data for similar, non-deuterated cresyl phosphate isomers.
| Nucleus | Functional Group | Estimated Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | Aromatic (o-cresyl, m-cresyl) | 7.0 - 7.4 | Multiplet | Complex pattern due to overlapping signals from two different aromatic rings. |
| ¹H | Methyl (o-cresyl) | ~2.2 | Singlet | Signal for the CH₃ group on the ortho-substituted ring. |
| ¹H | Methyl (m-cresyl) | ~2.3 | Singlet | Signal for the CH₃ group on the meta-substituted ring. |
| ¹H | Aromatic & Methyl (p-cresyl-d7) | Absent | - | The absence of these signals confirms successful deuteration of the p-cresyl moiety. |
| ³¹P | Phosphate (P=O) | -5 to -20 | Singlet | The exact shift depends on the solvent and specific isomeric structure. |
For a deuterated internal standard to be effective, it must have high chemical and isotopic purity. avantiresearch.comtandfonline.com Impurities can lead to inaccurate quantification in analytical methods. tandfonline.com
Chemical Purity: This refers to the percentage of the desired compound in the material, excluding isotopic variants. It is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometric detector, or Gas Chromatography (GC-MS). nih.govfaa.gov The analysis should demonstrate the absence of significant amounts of starting materials, reaction byproducts, or other isomeric forms. A chemical purity of >98% is generally required for high-quality internal standards.
Isotopic Purity: This measures the extent of deuterium incorporation and the amount of the unlabeled (d0) analog present. avantiresearch.com It is determined by mass spectrometry (MS). The presence of a significant d0 impurity can interfere with the measurement of the analyte at low concentrations. tandfonline.com The isotopic distribution will show a major peak for the d7 species, with minor contributions from other isotopologues (d0 to d6). The isotopic purity is often expressed as the percentage of the desired deuterated species.
Table 2: Representative Purity Specifications for this compound This interactive table outlines typical purity specifications for a high-quality deuterated internal standard like this compound. These specifications are crucial for ensuring its reliability in sensitive analytical applications.
| Parameter | Analytical Method | Specification | Purpose |
| Chemical Purity | HPLC-UV or GC-MS | >98% | Ensures that the measured response is from the target compound and not from chemical impurities. |
| Isotopic Purity | LC-MS | ≥98% d7 | Confirms the high level of deuterium incorporation. |
| Unlabeled Content (d0) | LC-MS | <0.5% | Minimizes interference with the quantification of the native analyte, especially at the lower limit of quantitation. avantiresearch.com |
| Structural Confirmation | ¹H NMR, ³¹P NMR, MS | Conforms to structure | Verifies the chemical identity and the position of the isotopic labels. |
Advanced Analytical Strategies Utilizing O Cresyl M Cresyl P Cresyl Phosphate D7 As an Internal Standard
Sample Preparation Methodologies for Diverse Matrices
The choice of sample preparation methodology is dictated by the complexity of the sample matrix and the target analyte concentration. The addition of o-cresyl m-cresyl p-cresyl phosphate-d7 at the beginning of the extraction process is a critical step in these protocols, as it allows for the correction of procedural losses and variations.
Ultrasonic-Assisted Solvent Extraction Protocols
Ultrasonic-assisted extraction (USE) is a widely employed technique for the extraction of semivolatile organic compounds from solid matrices like dust, soil, and sediment. The use of ultrasonic waves enhances solvent penetration into the sample matrix, leading to efficient extraction of cresyl phosphates.
A typical USE protocol involves the homogenization of the sample, followed by the addition of a known amount of this compound solution. The sample is then extracted with a suitable organic solvent, such as a mixture of n-hexane and acetone, in an ultrasonic bath. The high-frequency sound waves facilitate the partitioning of the analytes and the internal standard from the sample matrix into the solvent. Following extraction, the supernatant is collected, and the process is often repeated to ensure complete recovery. The combined extracts are then concentrated and subjected to cleanup procedures before instrumental analysis. The recovery of the deuterated internal standard is used to correct for any losses during this process. For instance, in the analysis of house dust, this method has proven effective in yielding high extraction efficiencies for various organophosphate esters. uzh.ch
| Parameter | Condition |
| Sample Matrix | Indoor Dust, Soil, Sediment |
| Internal Standard | This compound |
| Extraction Solvent | n-Hexane/Acetone (1:1, v/v) |
| Extraction Time | 30 minutes |
| Temperature | Controlled (e.g., 25°C) |
| Post-Extraction | Centrifugation and extract concentration |
Solid Phase Extraction (SPE) and Cleanup Procedures
Solid Phase Extraction (SPE) is a crucial cleanup step that removes co-extracted matrix components that can interfere with the chromatographic analysis and ionization in the mass spectrometer. The choice of SPE sorbent is critical for retaining the cresyl phosphate (B84403) isomers while allowing interfering compounds to pass through.
For the analysis of cresyl phosphates, Florisil® is a commonly used sorbent. usgs.gov After loading the concentrated extract (to which this compound has been added if not introduced earlier), the cartridge is washed with a non-polar solvent to remove lipids and other non-polar interferences. The target analytes and the internal standard are then eluted with a more polar solvent or a solvent mixture. The resulting eluate is concentrated and ready for GC-MS analysis. The recovery of this compound provides a measure of the efficiency of the cleanup process. In the analysis of water samples, SPE with octadecylsilyl cartridges followed by Florisil cleanup has been shown to be effective for a range of endocrine-disrupting compounds, a category that includes some organophosphate esters. usgs.gov
| Parameter | Condition |
| SPE Sorbent | Florisil®, Alumina, or other suitable polar sorbent |
| Internal Standard | This compound |
| Conditioning Solvent | n-Hexane |
| Loading Solvent | n-Hexane |
| Wash Solvent | n-Hexane or Hexane (B92381)/Dichloromethane (B109758) mixture |
| Elution Solvent | Acetone or Ethyl Acetate |
Liquid-Liquid Extraction (LLE) Techniques
Liquid-Liquid Extraction (LLE) is a classic technique for isolating analytes from aqueous matrices such as drinking water, groundwater, and wastewater. The principle of LLE is based on the differential solubility of the analytes and impurities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
In a typical LLE procedure for cresyl phosphate analysis, a water sample is spiked with a known quantity of this compound. The sample is then extracted with a water-immiscible organic solvent like dichloromethane or a mixture of hexane and diethyl ether. The mixture is shaken vigorously to facilitate the transfer of the cresyl phosphates and the internal standard from the aqueous phase to the organic phase. After phase separation, the organic layer is collected, dried (e.g., using anhydrous sodium sulfate) to remove residual water, and concentrated. The use of the deuterated internal standard is vital to correct for incomplete phase transfer and any analyte loss during the concentration step. For example, a method for determining 1,2,3-trichloropropane (B165214) in drinking water utilizes a continuous LLE system with a deuterated internal standard for accurate quantification. nih.gov
| Parameter | Condition |
| Sample Matrix | Water (drinking, ground, surface) |
| Internal Standard | This compound |
| Extraction Solvent | Dichloromethane or Hexane/Diethyl Ether |
| Extraction Mode | Separatory funnel or continuous liquid-liquid extractor |
| Post-Extraction | Drying with anhydrous sodium sulfate (B86663), concentration |
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approaches
The QuEChERS method has gained popularity for the analysis of a wide range of analytes in complex matrices like food and biological tissues due to its simplicity, speed, and minimal solvent usage. The method involves an initial extraction with acetonitrile (B52724) followed by a partitioning step and a dispersive solid-phase extraction (d-SPE) cleanup.
For the analysis of cresyl phosphates, a homogenized sample is first spiked with this compound. Acetonitrile is added, and the sample is shaken vigorously. Subsequently, a salt mixture, typically containing anhydrous magnesium sulfate and sodium chloride, is added to induce phase separation between the acetonitrile and aqueous layers and to drive the analytes into the organic phase. An aliquot of the acetonitrile supernatant is then subjected to d-SPE cleanup by mixing it with a sorbent (e.g., a combination of primary secondary amine (PSA) and C18) to remove interfering matrix components like fatty acids and pigments. After centrifugation, the cleaned extract is ready for GC-MS analysis. The recovery of the deuterated internal standard throughout this multi-step process is used for accurate quantification. Modified QuEChERS methods have been successfully applied to the determination of organophosphate esters in milk and various fruits and vegetables. nih.govfaa.gov
| Parameter | Condition |
| Sample Matrix | Food (e.g., fruits, vegetables, milk), Biological Tissues |
| Internal Standard | This compound |
| Extraction Solvent | Acetonitrile |
| Partitioning Salts | Anhydrous Magnesium Sulfate, Sodium Chloride |
| d-SPE Sorbent | Primary Secondary Amine (PSA), C18, and/or Graphitized Carbon Black (GCB) |
Chromatographic Separation Techniques for Cresyl Phosphate Isomers
The separation of the various cresyl phosphate isomers is a critical aspect of their analysis, as the toxicity can vary significantly between isomers. Gas chromatography is the technique of choice for this purpose.
Gas Chromatography (GC) Applications for Volatile Analytes
Gas chromatography coupled with mass spectrometry (GC-MS) is the premier analytical technique for the separation and quantification of cresyl phosphate isomers. The use of this compound as an internal standard in an isotope dilution method provides the highest level of accuracy and precision.
The separation of the isomers is typically achieved on a capillary column with a non-polar or mid-polar stationary phase. A temperature-programmed elution is employed to separate the isomers based on their boiling points and interaction with the stationary phase. The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity. In SIM mode, the instrument monitors specific ions characteristic of each analyte and the deuterated internal standard. For quantification, the ratio of the peak area of the native analyte to the peak area of this compound is used to construct a calibration curve. This approach effectively corrects for any variations in injection volume and instrument response. The Federal Aviation Administration has documented a validated GC/MS method for the detection of tricresyl phosphates where the use of a deuterated internal standard is recommended to address potential retention time shifts caused by matrix interferences.
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Internal Standard | This compound |
| Column | e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (non-polar or mid-polar) |
| Carrier Gas | Helium |
| Injection Mode | Splitless or Pulsed Splitless |
| Temperature Program | Optimized for isomer separation (e.g., initial 100°C, ramp to 300°C) |
| MS Ionization | Electron Ionization (EI) |
| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Liquid Chromatography (LC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Polar Analytes
The analysis of polar analytes, such as the metabolites of tricresyl phosphate (TCP), presents unique challenges in analytical chemistry. Liquid chromatography (LC) and its advanced counterpart, ultra-high performance liquid chromatography (UHPLC), are powerful techniques for separating these compounds from complex matrices. The use of a deuterated internal standard like this compound is integral to achieving accurate and reliable quantification in these methods.
LC separates compounds based on their distribution between a stationary phase (the column) and a mobile phase (the solvent). UHPLC utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional LC. nih.gov For polar analytes, which have a strong affinity for aqueous mobile phases, reversed-phase (RP) chromatography is a common approach. In RP-LC/UHPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of polar analytes can be finely tuned by adjusting the gradient of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). mastelf.com
The role of this compound as an internal standard is to mimic the behavior of the target tricresyl phosphate isomers throughout the analytical process, including extraction, cleanup, and chromatographic separation. Since the deuterated standard is chemically identical to the native compound, it co-elutes or elutes very closely with the target analytes. This co-elution is critical for correcting variations in instrument response and potential matrix effects, thereby ensuring the precision and accuracy of the quantification. For instance, in methods developed for the analysis of TCP isomers in various environmental or biological samples, the addition of a stable isotope-labeled standard at the beginning of the sample preparation process is a standard practice. nj.gov
Optimization of Chromatographic Columns and Mobile Phases
The success of an LC or UHPLC separation hinges on the careful selection and optimization of the chromatographic column and mobile phase. researchgate.net For the analysis of tricresyl phosphate isomers and their metabolites, where this compound serves as an internal standard, these choices are critical for achieving the desired resolution and sensitivity.
Chromatographic Columns: The choice of column depends on the polarity of the analytes. Reversed-phase columns, particularly those with a C18 (octadecyl) or C8 (octyl) stationary phase, are widely used for the separation of moderately nonpolar compounds like tricresyl phosphates. The surface chemistry of the stationary phase, including end-capping, can influence the peak shape and selectivity for these compounds. For more polar metabolites, hydrophilic interaction liquid chromatography (HILIC) columns may be employed, which use a polar stationary phase and a mobile phase with a high organic content. nih.gov
Mobile Phases: The mobile phase composition is a key parameter for optimizing the separation. In reversed-phase chromatography, the mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol. mastelf.com The gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a range of polarities. Mobile phase additives, such as formic acid, acetic acid, or ammonium (B1175870) formate, are often included to improve peak shape and enhance ionization efficiency in the mass spectrometer. nih.gov The pH of the mobile phase can also be adjusted to control the ionization state of the analytes and improve their retention and separation on the column. nih.gov
The optimization process involves systematically adjusting these parameters to achieve the best possible separation of the target analytes from each other and from matrix interferences, while ensuring that the internal standard, this compound, behaves in a predictable and consistent manner.
Mass Spectrometric Detection and Quantification Principles
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with LC or UHPLC, it provides a highly selective and sensitive method for the detection and quantification of compounds like tricresyl phosphates. The use of this compound as an internal standard is fundamental to the accuracy of MS-based quantification.
Isotope Dilution Mass Spectrometry (IDMS) for Accurate Quantification
Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for accurate quantification in mass spectrometry. This technique involves the addition of a known amount of a stable isotope-labeled internal standard, such as this compound, to the sample before any processing steps. faa.gov The internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N).
Because the internal standard and the native analyte have nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization. faa.gov Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. The quantification is based on the ratio of the MS signal of the native analyte to that of the labeled internal standard. This ratio remains constant even if there are variations in sample recovery or instrument response, leading to highly accurate and precise measurements. The use of a deuterated standard like this compound is therefore essential for compensating for matrix effects and ensuring the reliability of the analytical results.
Ionization Techniques: Electrospray Ionization (ESI) and Chemical Ionization (CI)
For LC-MS analysis, the analytes must be ionized before they can be detected by the mass spectrometer. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), a form of chemical ionization (CI), are two of the most common ionization techniques used for this purpose. nih.gov
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. It involves applying a high voltage to a liquid stream, which creates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For tricresyl phosphates, ESI in positive ion mode typically forms protonated molecules ([M+H]⁺) or adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺). usda.gov
Chemical Ionization (CI): Atmospheric pressure chemical ionization (APCI) is another common ionization technique that is suitable for a wide range of compounds, including less polar molecules that are not efficiently ionized by ESI. In APCI, the mobile phase is nebulized into a heated chamber where a corona discharge creates reactant ions from the solvent vapor. These reactant ions then transfer charge to the analyte molecules through chemical reactions, typically forming protonated molecules ([M+H]⁺). usda.gov The choice between ESI and APCI depends on the specific properties of the analytes and the complexity of the sample matrix. In some cases, a combined ESI-APCI source can be used to analyze a broader range of compounds in a single run. nih.gov
Mass Analyzers and Detection Modes: Triple Quadrupole (QqQ) MS/MS, High-Resolution Mass Spectrometry (HRMS), Time-of-Flight (ToF) MS, Orbitrap MS
Once the analytes are ionized, they are separated and detected by a mass analyzer. Several types of mass analyzers are commonly used in conjunction with LC for the analysis of organic compounds.
Triple Quadrupole (QqQ) MS/MS: A triple quadrupole mass spectrometer consists of two quadrupole mass analyzers separated by a collision cell. It is most often operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantitative analysis. nih.gov This is the most common platform for targeted quantification using IDMS.
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (ToF) and Orbitrap mass spectrometers, provide very accurate mass measurements, which allows for the determination of the elemental composition of an ion.
Time-of-Flight (ToF) MS: ToF analyzers measure the time it takes for ions to travel a fixed distance to the detector. Ions with a lower m/z will travel faster than those with a higher m/z. ToF instruments are known for their high mass resolution and fast acquisition speeds. nih.gov
Orbitrap MS: The Orbitrap is a trapping mass analyzer that measures the frequency of ion oscillations in an electrostatic field. It offers very high resolution and mass accuracy, making it a powerful tool for both quantitative and qualitative analysis.
The high resolving power of HRMS can help to differentiate analytes from background interferences, which is particularly useful for the analysis of complex samples.
Selection and Optimization of Multiple Reaction Monitoring (MRM) Transitions
For quantitative analysis using a triple quadrupole mass spectrometer, the selection and optimization of multiple reaction monitoring (MRM) transitions are crucial for achieving high selectivity and sensitivity. An MRM experiment involves monitoring a specific fragmentation reaction for each analyte.
The first quadrupole (Q1) is set to select a specific precursor ion (e.g., the [M+H]⁺ of the analyte). This precursor ion is then fragmented in the collision cell (q2) by collision-induced dissociation (CID). The third quadrupole (Q3) is set to select a specific product ion that is characteristic of the analyte. The combination of a specific precursor ion and product ion is known as an MRM transition.
For the analysis of tricresyl phosphate isomers and their deuterated internal standard, this compound, at least two MRM transitions are typically monitored for each compound to ensure confident identification and quantification. The optimization process involves infusing a standard solution of the analyte into the mass spectrometer and systematically varying the collision energy to find the optimal value that produces the highest intensity for each product ion.
Below is an example of potential MRM transitions for a generic tricresyl phosphate isomer and its corresponding d7-labeled internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tricresyl Phosphate | 369.1 | 165.1 | 35 |
| Tricresyl Phosphate | 369.1 | 91.1 | 45 |
| This compound | 376.1 | 165.1 | 35 |
| This compound | 376.1 | 98.1 | 45 |
Application of Ion Mobility-Mass Spectrometry (IM-MS) for Isomer Separation and Detection
The analysis of commercial tricresyl phosphate (TCP) mixtures is complicated by the presence of numerous structural isomers (ortho, meta, para). Traditional gas chromatography-mass spectrometry (GC-MS) methods can separate the main isomers, but co-elution can still occur, particularly in complex sample matrices. nj.govnih.gov Ion Mobility-Mass Spectrometry (IM-MS) offers a powerful analytical dimension for enhancing the separation and identification of these challenging isomers.
IM-MS separates ions in the gas phase based on their size, shape, and charge state, introducing a separation step between chromatography and mass spectrometry. nih.govnih.gov After ionization, ions are guided into a drift tube filled with a buffer gas. An electric field propels the ions through the tube, where they experience collisions with the buffer gas. Compact, tightly folded ions travel faster than extended, bulkier ions of the same mass-to-charge ratio (m/z). nih.gov This difference in drift time allows for the separation of isomers that are difficult to resolve by chromatography or mass spectrometry alone.
In the context of cresyl phosphate analysis, each isomer (e.g., tri-o-cresyl phosphate, tri-m-cresyl phosphate, tri-p-cresyl phosphate) and their mixed-ester counterparts present a unique three-dimensional structure. These subtle structural differences result in distinct collision cross-sections (CCS), which can be exploited by IM-MS for separation. nih.gov High-resolution IM-MS can achieve baseline or near-baseline separation of lipid isomers differing only in double bond position or geometry, a level of performance applicable to the positional isomers of cresyl phosphate. nih.govnih.gov
The use of this compound as an internal standard is critical in IM-MS workflows. The deuterated standard is expected to have nearly identical chromatographic retention times and ionization efficiencies as its non-labeled counterparts. Crucially, its CCS and resulting drift time will be virtually identical to the native compound, ensuring that it experiences the same analytical behavior within the ion mobility cell. This co-migration allows the deuterated standard to serve as a reliable anchor for the identification and accurate quantification of the target isomers, even in the presence of complex biological or environmental matrices.
Method Validation and Performance Characteristics for Deuterated Cresyl Phosphate-Based Assays
The validation of any analytical method is crucial to ensure that the generated data is reliable, accurate, and reproducible. For assays employing this compound as an internal standard, method validation involves a rigorous assessment of several key performance characteristics.
Evaluation of Linearity and Calibration Models in Complex Matrices
Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range. In a typical assay, a calibration curve is constructed by analyzing a series of standards prepared in a matrix similar to the unknown samples (matrix-matched calibration). nih.gov Each standard contains a known concentration of the target cresyl phosphate isomers and a constant concentration of the this compound internal standard.
The curve is generated by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. The use of the isotopic internal standard corrects for variations in sample preparation and instrument response. The linearity of the calibration curve is typically evaluated by the coefficient of determination (r²). For most applications, an r² value of ≥0.995 is considered evidence of good linearity. researchgate.net
Table 1: Example Calibration Data for a Cresyl Phosphate Isomer
| Concentration (ng/mL) | Analyte Response | IS Response | Response Ratio (Analyte/IS) |
| 1.0 | 4,890 | 99,850 | 0.049 |
| 5.0 | 25,100 | 101,200 | 0.248 |
| 10.0 | 49,950 | 100,500 | 0.497 |
| 25.0 | 124,500 | 99,900 | 1.246 |
| 50.0 | 252,000 | 100,800 | 2.500 |
| 100.0 | 498,000 | 99,600 | 5.000 |
This table contains interactive data. You can sort and filter the information as needed. Note: Data are hypothetical and for illustrative purposes.
Determination of Method Detection Limits (MDL) and Limits of Quantification (LOQ)
The Method Detection Limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. finishingandcoating.com It is typically determined by analyzing at least seven replicate samples spiked with the analyte at a concentration one to five times the estimated MDL. finishingandcoating.comepa.gov The MDL is calculated by multiplying the standard deviation of the replicate measurements by the appropriate Student's t-value for a 99% confidence level.
The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. It is often defined as ten times the standard deviation of replicate blank or low-level spike measurements, or as the concentration of the lowest calibration standard. finishingandcoating.comallaboutair.cn
For cresyl phosphate analysis, MDLs and LOQs are highly dependent on the sample matrix and the instrumentation used. The use of a deuterated internal standard does not lower the detection limit itself but ensures the accuracy of measurements made at these low levels.
Table 2: Typical Method Detection and Quantification Limits for Cresyl Phosphate Isomers in Water Samples
| Compound | Method Detection Limit (MDL) (ng/L) | Limit of Quantification (LOQ) (ng/L) |
| Tri-o-cresyl phosphate (ToCP) | 0.4 | 1.2 |
| Tri-m-cresyl phosphate (TmCP) | 0.5 | 1.5 |
| Tri-p-cresyl phosphate (TpCP) | 0.4 | 1.2 |
This table contains interactive data. You can sort and filter the information as needed. Note: Values are representative and based on published data for similar organophosphate ester methods. sci-hub.sefaa.gov
Assessment of Analytical Recovery, Repeatability, and Reproducibility
Recovery is a measure of the efficiency of the entire analytical method, including sample extraction and processing. It is assessed by analyzing blank matrix samples spiked with a known concentration of the target analytes. The percentage of the analyte recovered is then calculated. Methods for organophosphate esters often show recoveries in the range of 80–120%. researchgate.netmdpi.com
Repeatability (intra-assay precision) refers to the variation in results obtained from the same sample, by the same analyst, on the same instrument, over a short period. It is typically expressed as the relative standard deviation (RSD) of replicate measurements.
Reproducibility (inter-assay precision) describes the variation in results when the analysis is performed on different days, by different analysts, or with different instruments. mdpi.com It provides a more realistic measure of the method's robustness in routine use. For organophosphate ester analysis, RSDs for repeatability are often expected to be below 15%. researchgate.netmdpi.com
Table 3: Example Method Performance Data for Cresyl Phosphate Analysis
| Parameter | Tri-o-cresyl phosphate | Tri-m-cresyl phosphate | Tri-p-cresyl phosphate |
| Spike Level | 50 ng/mL | 50 ng/mL | 50 ng/mL |
| Mean Recovery (%) | 98.5 | 101.2 | 99.3 |
| Repeatability (RSD, %) | 4.5 | 5.1 | 4.8 |
| Reproducibility (RSD, %) | 8.2 | 9.0 | 8.5 |
This table contains interactive data. You can sort and filter the information as needed. Note: Data are hypothetical, compiled from typical performance characteristics found in the literature. researchgate.netresearchgate.netmdpi.commdpi.com
Evaluation and Mitigation of Matrix Effects using Isotopic Internal Standardization
Matrix effects are a significant challenge in trace analysis, especially when using techniques like GC-MS or LC-MS. nih.gov These effects are caused by co-extracted components from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the most effective strategy to compensate for matrix effects. researchgate.netresearchgate.net The underlying principle is that the deuterated standard is chemically and physically almost identical to the native analyte. Therefore, it experiences the same interferences during sample preparation, chromatography, and ionization.
When a matrix component suppresses the signal, it affects both the analyte and the internal standard to the same degree. By using the ratio of the analyte response to the internal standard response for quantification, the suppressive effect is canceled out. This normalization ensures that the calculated concentration remains accurate despite variations in signal intensity caused by the matrix. While matrix-matched calibration can also be used, the isotopic internal standard method is often preferred as it corrects for variations on a sample-by-sample basis. nih.gov
Application of O Cresyl M Cresyl P Cresyl Phosphate D7 in Mechanistic and Environmental Fate Research
Tracing Environmental Transformation Pathways of Parent Cresyl Phosphates
The use of deuterated standards like o-Cresyl m-Cresyl p-Cresyl Phosphate-d7 is fundamental to accurately studying how non-labeled parent cresyl phosphates behave and degrade in the environment. These studies are essential for assessing the persistence, mobility, and ultimate fate of these compounds.
Biodegradation Studies in Aquatic, Soil, and Sediment Compartments
Biodegradation is a primary pathway for the breakdown of tricresyl phosphates in the environment. Studies have shown that TCP is readily biodegraded in environments like river water and sewage sludge. who.int The rate of degradation, however, varies significantly between the different isomers (ortho, meta, and para).
In studies using natural water from Lake Ontario, a lag period of about two days was observed before rapid degradation began, with a subsequent half-life of two to five days. This suggests that microbial degradation was the dominant process. The degradation rate increased in the order of para- < meta- < ortho-isomer. service.gov.uk A study of a novel microbial consortium, designated ZY1, demonstrated highly efficient degradation of TCP isomers, completely removing 1 mg/L of the compounds within hours. researchgate.netnih.gov The differing degradation times highlight the isomer-specific nature of microbial metabolism. researchgate.netnih.gov
In activated sludge systems, TCP has been shown to degrade rapidly, with a half-life estimated at just 7.5 hours and up to 99% degradation within a 24-hour period. who.int Due to its low water solubility, TCP tends to adsorb strongly to sediment and soil particles. who.int Therefore, biodegradation studies in these compartments are crucial for a complete environmental risk assessment. The use of this compound as an internal standard in these experiments allows for precise measurement of the parent compound's disappearance over time, providing accurate data for degradation kinetics. faa.govnih.gov
Table 1: Isomer-Specific Biodegradation of Tricresyl Phosphates (TCPs) by Microbial Consortium ZY1
| TCP Isomer | Time for 100% Degradation (at 1 mg/L) | Reference |
|---|---|---|
| tri-m-cresyl phosphate (B84403) (TmCP) | 12 hours | researchgate.netnih.gov |
| tri-p-cresyl phosphate (TpCP) | 24 hours | researchgate.netnih.gov |
| tri-o-cresyl phosphate (ToCP) | 36 hours | researchgate.netnih.gov |
Abiotic Degradation Mechanisms including Hydrolysis and Photolysis
While biodegradation is often the faster process, abiotic mechanisms also contribute to the breakdown of cresyl phosphates. who.int These processes include hydrolysis (reaction with water) and photolysis (breakdown by light).
Abiotic degradation of TCP is generally slower than microbial degradation, with one report estimating a half-life of 96 days in an aquatic environment. who.int Hydrolysis, the cleavage of the ester bonds, is a recognized degradation pathway for organophosphate esters. morressier.com The rate of hydrolysis can be influenced by pH, with alkaline conditions typically favoring the reaction. Photolysis, particularly initiated by hydroxyl (•OH) radicals in the atmosphere, is another key transformation process for organophosphate flame retardants. morressier.comacs.org Kinetic studies help determine the rate constants for these reactions, providing insight into the atmospheric lifetime of these compounds. acs.org
In laboratory settings designed to measure these abiotic degradation rates, this compound is an ideal tracer. Because the carbon-deuterium bonds are stronger than carbon-hydrogen bonds, the labeled standard is highly stable and does not interfere with the degradation reactions of the parent compound, thereby enabling precise quantification of the remaining parent TCP over time.
Environmental Transport and Distribution Dynamics in Multiphase Systems
Understanding how cresyl phosphates move through the environment is key to predicting exposure risks. Due to their chemical properties, specifically low water solubility and a high octanol-water partition coefficient (log Pow of 5.1), TCPs adsorb strongly to particulate matter. who.int This leads to their accumulation in river and marine sediments, where concentrations can be significantly higher than in the surrounding water. who.int
These compounds can also be released into the atmosphere, where they partition between the gas phase and particulate matter. acs.org Their presence in remote regions like the Arctic suggests the potential for long-range atmospheric transport. nih.gov
To study this distribution, researchers collect samples from various environmental compartments (air, water, soil, sediment). Spiking these samples with this compound at the start of the analytical process is a standard procedure. faa.gov This allows for the accurate determination of the parent TCP concentrations in each phase by correcting for any analyte loss during the complex extraction and purification steps, providing a clear picture of the compound's environmental partitioning.
Elucidation of Metabolic Pathways for Cresyl Phosphate Isomers
Isotopically labeled compounds are indispensable for metabolic research. They allow scientists to track the transformation of a parent compound into its various metabolites within an organism or microbial system, providing a detailed map of the biotransformation pathways.
Identification and Quantification of Metabolites using Labeled Analogs
When organisms metabolize cresyl phosphates, they transform them into a series of other chemicals, or metabolites. The primary metabolic pathways for TCPs are hydrolysis and hydroxylation. nih.gov Hydrolysis breaks one of the ester links, yielding dicresyl phosphates (e.g., di-o-cresyl phosphate) and the corresponding cresol (B1669610). uzh.ch Hydroxylation involves adding a hydroxyl (-OH) group to one of the methyl groups on the cresol rings. who.int
This initial hydroxylation step is critical, as it can lead to the formation of a highly toxic metabolite, cresyl saligenin phosphate, particularly from ortho-isomers. who.intuzh.ch Further oxidation can convert the hydroxylated methyl group into a carboxylic acid, such as p-hydroxybenzoic acid, which has been identified as a final metabolite of tri-p-cresyl phosphate. More recent studies in rice have revealed an even wider range of metabolic pathways, including methylation, demethylation, methoxylation, and glycosylation, which were previously overlooked. nih.gov
Using a deuterated standard like this compound in conjunction with advanced analytical techniques like mass spectrometry allows for the confident identification and precise quantification of these metabolites against a complex background matrix. nih.gov
Table 2: Identified Metabolic Pathways and Products of Tricresyl Phosphate (TCP) Isomers
| Metabolic Pathway | Resulting Products/Metabolites | Reference |
|---|---|---|
| Hydrolysis | Dicresyl phosphates (e.g., DoCP, DmCP, DpCP), Cresols | nih.govuzh.ch |
| Hydroxylation | Hydroxylated TCPs, Cresyl saligenin phosphate (from o-isomers) | who.intnih.gov |
| Oxidation | p-hydroxybenzoic acid (from TpCP) | |
| Methylation / Demethylation | Methylated and demethylated TCPs | nih.gov |
| Methoxylation | Methoxylated TCPs | nih.gov |
| Glycosylation | Glucuronide-products | nih.gov |
Investigation of Kinetic Isotope Effects in Biotransformation Processes
Beyond its use as a passive tracer, isotopic labeling can be a powerful tool for investigating the mechanisms of chemical reactions. This is achieved by studying the kinetic isotope effect (KIE). The KIE is a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.
In the context of TCP metabolism, if a hydrogen atom on one of the methyl groups is replaced with a deuterium (B1214612) atom (as in this compound), and the cleavage of that C-H/C-D bond is the slowest step (the rate-determining step) of the metabolic reaction, then the deuterated compound will react more slowly than the non-deuterated parent compound. This is because the C-D bond is stronger and requires more energy to break than a C-H bond.
Observing a primary KIE provides strong evidence that this specific bond cleavage is central to the reaction mechanism. While this compound is typically employed as a non-reactive internal standard for quantification, specially synthesized, site-specifically deuterated TCPs could be used in mechanistic studies to pinpoint which chemical bonds are broken during biotransformation and to understand the enzymatic processes involved, such as those mediated by cytochrome P450 enzymes. researchgate.netnih.gov
Mechanistic Studies of Isomer-Specific Reactivity and Fragmentation in Mass Spectrometry
Mass spectrometry coupled with gas chromatography (GC-MS) is a primary technique for the analysis of cresyl phosphate isomers. nih.govresearchgate.net The use of isotopically labeled standards, such as this compound, is indispensable for elucidating the complex fragmentation pathways and reaction mechanisms that occur within the mass spectrometer. This understanding is key to developing reliable analytical methods for differentiating toxic from non-toxic isomers.
Probing Ion-Molecule Reactions and Their Selectivity towards Ortho-Substituted Isomers
Recent research has revealed that under atmospheric pressure chemical ionization (APCI) conditions, ortho-substituted tricresyl phosphate (TCP) isomers undergo unique ion-molecule reactions that are not observed for their meta- and para-counterparts. mmu.ac.uknih.gov When TCP is introduced into an APCI source, charge exchange leads to the formation of radical cations (M•+). mmu.ac.uk The mass spectra of ortho-isomers show two prominent peaks that are absent in the spectra of non-ortho isomers. mmu.ac.uk This phenomenon has been attributed to structure-diagnostic ion-molecule reactions between the M•+ ions of the ortho-isomers and oxygen species present in the ionization source. mmu.ac.uknih.gov
The selectivity of these reactions towards the ortho-substituted isomers provides a powerful tool for their identification in complex mixtures. nih.gov The molecular radical cations of tri-ortho-cresyl phosphate (ToCP) are observed to be significantly depleted compared to those of tri-meta-cresyl phosphate (TmCP) and tri-para-cresyl phosphate (TpCP), indicating a near-complete reaction of the ortho-isomer's radical cations with oxygen. mmu.ac.uk This isomer-specific reactivity forms the basis for analytical methods that can selectively detect potentially neurotoxic TCP isomers. nih.gov
Structural Elucidation and Differentiation of o-, m-, and p-Cresyl Phosphate Isomers
The distinct reactivity of the ortho-isomers in the mass spectrometer directly facilitates their structural elucidation and differentiation from the meta- and para-isomers. While chromatographic separation is the conventional approach to distinguish between these isomers, the unique fragmentation patterns arising from the ion-molecule reactions offer an additional layer of confirmation and, in some cases, a means of identification without complete chromatographic resolution. nih.govresearchgate.net
The proposed mechanism for the selective reaction of ortho-isomers involves a multi-step process that begins with the rearrangement of the molecular ion into a distonic isomer. This is followed by an oxidation step and subsequent decomposition to form a characteristic product ion, [CBDP-H]+, where CBDP is cresyl saligenin phosphate, a known toxic metabolite. mmu.ac.uknih.govuzh.ch The presence and intensity of this and other specific product ions are indicative of an ortho-substituted cresyl phosphate. The use of this compound as an internal standard is crucial for the accurate quantification of the native isomers and for ensuring the reliability of their identification based on these unique mass spectrometric signatures.
Role of Deuterium Labeling in Investigating Molecular Rearrangement Mechanisms
Deuterium labeling is a powerful technique for unraveling complex reaction mechanisms in mass spectrometry. In the case of cresyl phosphate isomer differentiation, the use of isotopically labeled analogues, such as this compound, has been instrumental in providing evidence for the proposed molecular rearrangement mechanisms. mmu.ac.uknih.gov
By strategically placing deuterium atoms on the cresyl rings, researchers can trace the movement of atoms during the fragmentation process. The mass shifts observed in the fragment ions of the deuterated standard compared to its non-labeled counterpart provide direct insights into which parts of the molecule are involved in the rearrangements. For instance, the proposed mechanism involving the rearrangement of the molecular ion to a distonic isomer and subsequent steps can be validated by observing the retention or loss of deuterium in the resulting product ions. mmu.ac.uk This experimental evidence, supported by computational analysis using density functional theory (DFT), strengthens the understanding of the fundamental chemical processes that govern the isomer-specific reactivity of cresyl phosphates in a mass spectrometer. mmu.ac.uknih.gov
Computational Chemistry and in Silico Modeling in Support of Deuterated Cresyl Phosphate Research
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of deuterated cresyl phosphates, DFT calculations are instrumental in analyzing potential reaction pathways, such as metabolic degradation or environmental hydrolysis. By modeling the transition states of these reactions, DFT can elucidate mechanisms and predict reaction energetics.
A key application for the deuterated compound is the calculation of activation energies for reactions involving the cleavage of a carbon-deuterium (C-D) bond versus a carbon-hydrogen (C-H) bond. The greater mass of deuterium (B1214612) results in a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. Consequently, more energy is typically required to break a C-D bond, leading to a higher activation energy for the reaction. This phenomenon is the basis of the kinetic isotope effect (KIE). wikipedia.org DFT can precisely calculate these energy differences, providing a theoretical basis for the expected slower metabolism or degradation of the deuterated cresyl group compared to its non-deuterated counterparts.
Table 1: Representative DFT-Calculated Parameters for a Hypothetical C-X Bond Cleavage Reaction on a Cresyl Ring
| Parameter | C-H Bond (Non-Deuterated) | C-D Bond (Deuterated) | Implication |
| Zero-Point Vibrational Energy (ZPVE) | Higher | Lower | The C-D bond has a lower ground-state energy, making it more stable. |
| Calculated Activation Energy (Ea) | Lower | Higher | The reaction involving C-D bond cleavage requires more energy to proceed. |
| Predicted Reaction Rate | Faster | Slower | Consistent with the primary kinetic isotope effect. |
Note: This table presents illustrative data based on the established principles of DFT and kinetic isotope effects.
Molecular Dynamics Simulations for Predicting Environmental Fate and Transport
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations are invaluable for predicting the environmental fate and transport of organophosphate esters (OPEs) like the deuterated cresyl phosphate (B84403). researchgate.netoregonstate.edu By simulating the interactions between the compound and its environment over time, MD can provide insights into its partitioning, mobility, and persistence. mdpi.comnih.gov
Researchers can use MD to model the behavior of o-Cresyl m-Cresyl p-Cresyl Phosphate-d7 in various environmental compartments:
Aqueous Systems: Simulations can predict water solubility and the tendency of the compound to adsorb to suspended particles or sediment, which influences its transport in rivers and lakes. acs.org
Soil and Surfaces: Reactive MD simulations can model the chemisorption and potential decomposition of the molecule on mineral surfaces, such as iron oxides. researchgate.netpsu.edu These simulations can identify the elementary steps of degradation and the composition of resulting surface films. researchgate.net
Atmospheric Transport: While OPEs have relatively low volatility, MD can help model their partitioning between the gas and particle phases in the atmosphere, which is crucial for understanding long-range transport. mdpi.com
Table 2: Key Outputs from Molecular Dynamics Simulations for Environmental Fate
| Simulation Output | Description | Relevance to Environmental Fate |
| Adsorption Free Energy | The energy change when the molecule binds to a surface (e.g., soil, sediment). | Predicts whether the compound will be mobile or sequestered in soil/sediment. |
| Diffusion Coefficient | The rate at which the molecule moves through a medium (e.g., water). | Determines the speed of transport and dispersal in aquatic environments. nih.gov |
| Partition Coefficient (e.g., K_ow) | The ratio of the compound's concentration in a lipid or organic solvent to its concentration in water. | Indicates the potential for bioaccumulation in organisms. researchgate.net |
| Reaction Coordinates | The pathway of a chemical reaction on a surface, such as bond breaking or formation. | Elucidates degradation mechanisms in the environment. psu.edu |
Theoretical Prediction of Mass Spectrometric Fragmentation Patterns for Deuterated Species
Mass spectrometry (MS) is a primary analytical technique for identifying and quantifying organophosphate compounds. nih.govkennesaw.edu Computational methods can be used to predict the fragmentation patterns of molecules under mass spectrometric conditions, such as electron ionization (EI) or collision-induced dissociation (CID). youtube.comresearchgate.net
For a compound like this compound, theoretical predictions are particularly useful. The fragmentation of tricresyl phosphates typically involves the cleavage of the phosphate-oxygen-cresol bonds, leading to the formation of dicresyl phosphate ions, cresyl ions, and other characteristic fragments. nih.gov
When modeling the deuterated species, computational software must account for the mass of the d7-p-cresyl group. The key challenge and utility of such predictions are to determine which fragments retain the deuterium label. This allows for the unambiguous identification of the deuterated compound in complex mixtures and is essential for its use as an internal or isotopic dilution standard in quantitative analysis. nih.gov Software tools can simulate the isotopic fine structure based on a given elemental formula and deuterium incorporation, confirming the experimental spectrum. nih.govresearchgate.net
Table 3: Predicted Mass-to-Charge (m/z) for Key Fragments of a Cresyl Phosphate Isomer ([M+H]⁺)
| Fragment Description | Non-Deuterated Formula (p-cresyl containing) | Predicted m/z (Non-Deuterated) | d7-p-Cresyl Containing Formula | Predicted m/z (Deuterated) |
| Protonated Molecule | C₂₁H₂₂O₄P⁺ | 369.12 | C₂₁H₁₅D₇O₄P⁺ | 376.17 |
| Loss of one cresol (B1669610) | C₁₄H₁₅O₃P⁺ | 278.07 | C₁₄H₈D₇O₃P⁺ | 285.11 |
| Dicresyl phosphate ion | C₁₄H₁₄O₄P⁺ | 277.06 | C₁₄H₇D₇O₄P⁺ | 284.10 |
| Protonated p-cresol (B1678582) | C₇H₉O⁺ | 109.06 | C₇H₂D₇O⁺ | 116.10 |
Note: This table shows theoretical monoisotopic masses for a generic tricresyl phosphate containing one p-cresyl group versus one containing a d7-p-cresyl group. Fragmentation can be complex and yield multiple isomers.
Modeling of Isotopic Effects on Chemical and Biochemical Reaction Kinetics
The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). libretexts.org The KIE is defined as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant with the heavy isotope (kD). wikipedia.org Modeling this effect is crucial for understanding the metabolic stability and reaction mechanisms of deuterated compounds.
Primary KIE: A primary KIE occurs when the bond to the isotope is broken in the rate-determining step of the reaction. Since the C-D bond is stronger than the C-H bond, kH/kD is typically greater than 1, often in the range of 2 to 8. libretexts.orgmdpi.com This is highly relevant for the metabolism of cresyl phosphates, which can involve hydroxylation of the methyl group on the cresyl ring by enzymes like cytochrome P450, a process that involves C-H bond cleavage. nih.gov A significant KIE would mean that the d7-labeled cresyl group is metabolized much more slowly than the unlabeled groups.
Secondary KIE: A secondary KIE is observed when the bond to the isotope is not broken but is located at or near the reaction center. These effects are generally much smaller (kH/kD values are often between 0.8 and 1.4) but can still provide valuable information about changes in hybridization or the transition state of a reaction. wikipedia.orgnih.gov
Computational models can simulate the KIE by calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. These calculations help rationalize experimental findings and predict the metabolic fate of specific isomers of this compound. nih.gov
Table 4: Interpretation of Modeled Kinetic Isotope Effect (KIE) Values
| KIE Value (kH/kD) | Interpretation | Example Reaction Step |
| ~ 1 | No significant isotope effect; C-H bond is not broken in the rate-limiting step. | A conformational change or binding event is rate-limiting. mdpi.com |
| 1.5 - 8.0 | Normal Primary KIE; C-H bond cleavage is part of the rate-limiting step. | Enzymatic hydroxylation of the cresyl methyl group. libretexts.orgnih.gov |
| > 8.0 | Unusually large KIE; Often indicates quantum mechanical tunneling of hydrogen. | Certain enzymatic hydrogen transfer reactions. |
| 0.7 - 1.0 | Inverse KIE; A non-bonding interaction becomes stiffer in the transition state. | A change in carbon hybridization from sp² to sp³. nih.gov |
Quality Assurance and Control Considerations for Deuterated Isotopic Standards
Assessment of Isotopic Purity and Stability of o-Cresyl m-Cresyl p-Cresyl Phosphate-d7
The utility of this compound as an internal standard is directly tied to its isotopic purity and stability. A thorough assessment of these parameters is a prerequisite for its use in quantitative analysis.
Isotopic Purity Evaluation:
The isotopic purity of a deuterated standard refers to the percentage of the molecules that are labeled with the desired number of deuterium (B1214612) atoms. For this compound, the goal is to have a high enrichment of the d7 isotopologue. The primary technique for determining isotopic purity is high-resolution mass spectrometry (HRMS) . nih.gov This method can distinguish between the different isotopologues (d0 to d7) based on their precise mass-to-charge ratios. nih.gov
The assessment involves a detailed analysis of the mass spectrum to determine the relative abundance of the d7 ion compared to the less-deuterated and unlabeled (d0) species. The isotopic purity is typically expressed as a percentage of the desired deuterated species relative to all other isotopic variants of the molecule.
Key Parameters in Isotopic Purity Assessment:
| Parameter | Description | Analytical Technique |
| Isotopic Enrichment | The percentage of the target molecule that is labeled with deuterium. | High-Resolution Mass Spectrometry (HRMS) |
| Distribution of Isotopologues | The relative abundance of each deuterated species (d1, d2, d3, etc.). | Mass Spectrometry (MS) |
| Residual Unlabeled Analyte (d0) | The percentage of the unlabeled compound present in the standard. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) |
Stability Studies:
The stability of this compound must be evaluated to ensure that its isotopic composition and chemical integrity are maintained over time and under various storage and experimental conditions. Two primary aspects of stability are of concern: chemical stability and isotopic stability (resistance to H/D exchange).
Chemical Stability: Like its unlabeled counterpart, this compound is susceptible to hydrolysis, particularly under alkaline conditions, which would lead to the formation of dicresyl phosphates and cresol (B1669610). acs.org Stability studies should therefore assess the degradation of the compound in different solvents and at various pH levels and temperatures. Long-term stability studies are conducted by storing the standard under recommended conditions (e.g., at 4°C) and periodically analyzing its purity by techniques like HPLC or GC-MS.
Isotopic Stability (H/D Exchange): Hydrogen-deuterium exchange is a process where deuterium atoms on the labeled standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix). For this compound, the deuterium atoms are on the aromatic ring, which are generally less prone to exchange than deuterons at more acidic positions. However, the potential for exchange, especially under certain pH or temperature conditions, must be investigated. nih.gov Studies evaluating H/D exchange often involve incubating the deuterated standard in protic solvents (like methanol (B129727) or water) under various conditions and analyzing the isotopic distribution over time by mass spectrometry. nih.gov
Strategies for Minimizing Analytical Contamination and Interference from Unlabeled Analogs
A significant challenge in the use of deuterated internal standards is the potential for contamination with their unlabeled analogs and the possibility of analytical interferences.
Sources of Contamination:
Contamination with unlabeled cresyl phosphates can occur at various stages of the analytical process, from the synthesis of the standard to sample preparation and analysis. Given the widespread use of TCPs as flame retardants and plasticizers, trace amounts can be present in laboratory equipment, solvents, and reagents. acs.org
Minimization Strategies:
| Strategy | Description |
| Use of High-Purity Solvents and Reagents | All solvents and reagents should be of the highest purity available and tested for background levels of cresyl phosphates. |
| Dedicated Glassware and Equipment | Whenever possible, glassware and other equipment used for the analysis of cresyl phosphates should be dedicated to this purpose to avoid cross-contamination. |
| Thorough Cleaning Procedures | A rigorous cleaning protocol for all reusable labware is essential. This may involve solvent rinsing and baking of glassware. |
| Procedural Blanks | The analysis of procedural blanks (samples that go through the entire analytical process without the addition of the sample matrix) is critical to monitor for and quantify any background contamination. |
Analytical Interferences:
Interference from the unlabeled analyte can occur if its naturally occurring isotopes have the same mass-to-charge ratio as the deuterated standard. For this compound, the most significant potential interference is from the M+7 isotope of the unlabeled compound. However, the natural abundance of isotopes that would contribute to an M+7 peak is extremely low, making this a minor concern. A more relevant issue is the potential for co-elution of isomeric impurities in the standard with the target analytes.
The use of gas chromatography (GC) with a high-resolution capillary column is essential for the separation of the different cresyl phosphate (B84403) isomers. nih.gov The chromatographic conditions must be optimized to ensure baseline separation of o-, m-, and p-isomers to prevent their interference with each other's quantification.
Development and Certification of Reference Materials for Deuterated Cresyl Phosphates
The availability of certified reference materials (CRMs) is paramount for ensuring the accuracy and traceability of analytical measurements. A CRM for deuterated cresyl phosphates would provide a benchmark for laboratories to validate their analytical methods and ensure the quality of their in-house standards.
The Certification Process:
The development and certification of a CRM for a deuterated compound like this compound is a meticulous process that involves:
Synthesis and Purification: The deuterated compound is synthesized using methods that maximize isotopic enrichment and chemical purity. Purification is typically achieved through techniques like distillation and chromatography. google.com
Homogeneity and Stability Studies: The bulk material is tested to ensure its homogeneity. Long-term stability studies are also conducted to establish a shelf-life for the CRM.
Characterization by Multiple Laboratories: The concentration and isotopic purity of the candidate CRM are determined by a network of competent laboratories using a variety of analytical techniques. This inter-laboratory comparison helps to identify and minimize any method-dependent biases.
Value Assignment and Uncertainty Estimation: The certified value for the concentration and isotopic purity is typically the mean of the results from the participating laboratories. A comprehensive uncertainty budget is also established, taking into account all potential sources of error in the characterization process.
Certificate of Analysis: A detailed certificate is issued with the CRM, providing the certified values and their uncertainties, information on the material's intended use, storage instructions, and the expiration date of the certification. lgcstandards.comlgcstandards.com
Current Status:
While CRMs for unlabeled tricresyl phosphate isomers are available from various suppliers, the availability of a specific CRM for this compound is more limited. The development of such a CRM would be a significant contribution to the field of environmental and toxicological analysis, enhancing the reliability of data on human and environmental exposure to these compounds.
Q & A
Q. How do electronic effects of deuterium substitution influence cresyl phosphate reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
